N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide
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Overview
Description
N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of chloro and nitro groups attached to a phenyl ring, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with 2-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(4-ethylphenyl)oxamide
- Methanone, (2-amino-5-nitrophenyl) (2-chlorophenyl)-
Uniqueness
N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide is unique due to its specific combination of chloro and nitro groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H10Cl2N4O4 |
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Molecular Weight |
381.2 g/mol |
IUPAC Name |
N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide |
InChI |
InChI=1S/C15H10Cl2N4O4/c16-11-6-5-10(21(24)25)7-9(11)8-18-20-15(23)14(22)19-13-4-2-1-3-12(13)17/h1-8H,(H,19,22)(H,20,23)/b18-8+ |
InChI Key |
KJOOMTBOCKZASH-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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